molecular formula C7H6F3N3O2 B064505 N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 175277-21-1

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B064505
Key on ui cas rn: 175277-21-1
M. Wt: 221.14 g/mol
InChI Key: UFFBYIGPCGICNB-UHFFFAOYSA-N
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Patent
US08853238B2

Procedure details

A mixture of N-methyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine (6.93 g), 5% of palladium-carbon (0.69 g), and ethanol was stirred under about 1 atm of hydrogen at room temperature for 10 hours. The reaction mixture was filtered through Celite®, and then the filtrate was concentrated under reduced pressure to give 5.02 g of N2-methyl-5-trifluoromethylpyridin-2,3-diamine (Compound (1F)-1).
Quantity
6.93 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([C:12]([F:15])([F:14])[F:13])=[CH:5][N:4]=1.[H][H]>[C].[Pd].C(O)C>[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][C:6]([C:12]([F:15])([F:13])[F:14])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
CNC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Name
palladium-carbon
Quantity
0.69 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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